molecular formula C20H17FN4O3S B2527036 N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-33-4

N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Katalognummer: B2527036
CAS-Nummer: 1251615-33-4
Molekulargewicht: 412.44
InChI-Schlüssel: AFRBLTLBDSAHMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fluorophenyl and methoxy-substituted benzyl group at the sulfonamide nitrogen. Its structure combines a [1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide linker, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects. The 4-fluorophenyl group introduces electron-withdrawing properties, while the 4-methoxybenzyl substituent provides electron-donating effects, balancing solubility and membrane permeability .

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-28-18-10-4-15(5-11-18)13-25(17-8-6-16(21)7-9-17)29(26,27)19-3-2-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBLTLBDSAHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridine core, followed by the introduction of the sulfonamide group and the substitution of the phenyl rings with fluorine and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and methoxybenzenes, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution using Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with enhanced biological activity or stability.

Wissenschaftliche Forschungsanwendungen

Research indicates that N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibits significant biological activity:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in various in vitro and in vivo studies involving c-MET dependent cancers.
  • Potential for Targeted Therapy : Its specific action on the c-MET pathway positions it as a candidate for targeted therapeutic interventions in oncology.

Case Studies

Several preclinical studies have investigated the efficacy of this compound:

  • In Vitro Study : Treatment with N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide resulted in a significant decrease in cell viability among c-MET expressing cancer cell lines.
  • Murine Model Study : Administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound effectively targets tumors reliant on c-MET signaling.

Data Table: Summary of Biological Activities

Activity Type Description
Antitumor ActivityInhibits growth of c-MET dependent tumors
Mechanism of ActionInhibits c-MET receptor signaling
Apoptosis InductionInduces programmed cell death in cancer cells
Targeted Therapy PotentialSuitable for cancers with aberrant c-MET signaling

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For instance, it may inhibit the activity of kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Biological Activity (IC50) Reference
N-(4-Fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide R1: 4-fluorophenyl; R2: 4-methoxybenzyl C21H18F N4O3S 425.45 Not reported -
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) R1: 3,5-difluorophenyl; R2: 3-chlorobenzyl C19H13ClF2N4O2S 434.84 Antimalarial activity (IC50 not specified)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1: 4-methoxyphenyl; R2: 3-fluorobenzyl; R3: 3-ethyl C22H21F N4O3S 452.49 IC50 = 2.24 µM (antimalarial)
N-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl][1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide R1: 4-methoxyphenyl; R2: 3-methoxybenzyl C21H20N4O4S 424.48 Not reported

Key Observations :

  • Electron Effects : The 4-fluorophenyl group in the target compound enhances electrophilicity compared to analogs with electron-donating substituents (e.g., 4-methoxyphenyl in compound 8c ). This may influence target binding but reduce metabolic stability.
  • Bulk and Solubility : The 4-methoxybenzyl group improves solubility relative to halogenated analogs (e.g., 3-chlorobenzyl in 8a ), though steric bulk may limit membrane penetration.
  • Activity Trends : Ethyl or methyl groups at the triazole/pyridine core (e.g., 3-ethyl in ) correlate with improved antimalarial IC50 values, suggesting that alkylation enhances target affinity.
Physicochemical Properties
  • Solubility : Methoxy groups (e.g., in ) improve aqueous solubility compared to halogenated derivatives. The target compound’s 4-methoxybenzyl group may confer moderate solubility (logP ~3.2 estimated).
  • Crystallinity : Sulfonamides with para-substituted aryl groups (e.g., ) often form stable crystals, aiding in formulation.

Biologische Aktivität

N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity based on various research findings, including antimalarial properties, antimicrobial efficacy, and potential applications in drug discovery.

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as antimalarial agents. A library of compounds was synthesized and screened against Plasmodium falciparum, revealing promising results:

  • Key Findings :
    • Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited an IC50 of 2.24 µM .
    • Another compound showed an IC50 of 4.98 µM , indicating good in vitro antimalarial activity .

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds has also been explored. In vitro tests demonstrated moderate activity against various bacterial and fungal strains when compared with standard antibiotics like Streptomycin and Nystatin.

  • Activity Summary :
    • The synthesized compounds were tested for their antimicrobial properties against a range of pathogens.
    • Results indicated that some derivatives displayed significant antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key modifications that enhance efficacy include:

  • Fluorination : The introduction of fluorine atoms can increase metabolic stability and bioavailability.
  • Sulfonamide Group : This functional group is known for its role in enhancing antibacterial properties.

Case Studies and Research Findings

  • Antimalarial Drug Discovery :
    • A study focused on a series of triazolo-pyridine sulfonamides led to the identification of several candidates with potent antimalarial activity. The research utilized virtual screening and molecular docking to predict interactions with target enzymes like falcipain-2.
  • Antimicrobial Evaluation :
    • Compounds were evaluated against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain modifications to the triazolo-pyridine scaffold could lead to enhanced antimicrobial potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.